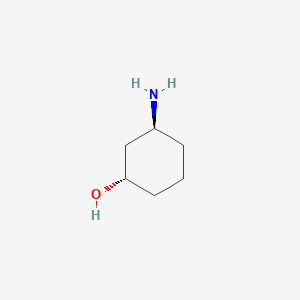

(1S,3S)-3-Aminocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721884-81-7 | |

| Record name | 3-Aminocyclohexanol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Structural and Stereochemical Analysis of (1S,3S)-3-Aminocyclohexanol: Implications for Drug Development

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) increasingly relies on conformationally restricted cyclic scaffolds to precisely orient pharmacophores in three-dimensional space. Among these, (1S,3S)-3-aminocyclohexanol has emerged as a privileged chiral building block[1]. Its bifunctional nature—featuring orthogonal amino and hydroxyl groups—allows for divergent synthetic functionalization, while its rigid cyclohexane backbone minimizes entropic penalties upon target binding. This whitepaper provides an in-depth technical analysis of its stereochemistry, conformational thermodynamics, resolution protocols, and applications in medicinal chemistry.

Part 1: Chemical Structure and Stereochemical Elucidation

The (1S,3S) Configuration: Proving the Trans Relationship

In a 1,3-disubstituted cyclohexane system, the relative stereochemistry (cis vs. trans) is strictly dictated by the absolute configurations at the chiral centers. Assigning the (1S, 3S) configuration to 3-aminocyclohexanol inherently defines a trans relationship[1].

Applying Cahn-Ingold-Prelog (CIP) priority rules:

-

At C1 (Hydroxyl group): For the carbon to possess an (S) configuration, the -OH group must project "downwards" (dashed bond in a 2D projection) relative to the hydrogen atom.

-

At C3 (Amino group): For this carbon to also possess an (S) configuration, the -NH2 group must project "upwards" (wedged bond in a 2D projection).

Because the two substituents project in opposite directions (one up, one down) on the faces of the cyclohexane ring, the (1S,3S) enantiomer is definitively the trans isomer[2].

Conformational Equilibrium: The Battle of A-Values

Unlike cis-1,3-disubstituted cyclohexanes, which can adopt a highly stable diequatorial (e,e) conformation, trans-1,3-disubstituted cyclohexanes are geometrically constrained. They must adopt either an axial-equatorial (a,e) or an equatorial-axial (e,a) chair conformation[3].

The thermodynamic equilibrium between these two chair forms is governed by the relative steric bulk of the substituents, quantified by their Winstein-Holness A-values[4]. The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial positions for a given substituent.

Because the -NH₂ group induces greater 1,3-diaxial steric strain when positioned axially, the molecule minimizes its overall energy by placing the bulkier -NH₂ group in the equatorial position. Consequently, the thermodynamically favored chair conformer of this compound features an equatorial amino group and an axial hydroxyl group [5].

Conformational equilibrium of this compound favoring the NH2-equatorial chair.

Part 2: Synthetic Methodologies & Enantiomeric Resolution

Direct asymmetric synthesis of 1,3-amino alcohols can be kinetically challenging. A highly scalable and reliable alternative is the classical resolution of the racemic trans mixture via diastereomeric salt formation[6].

Protocol: Diastereomeric Salt Resolution of this compound

Causality & Principle: By reacting the racemate with an enantiopure chiral acid, such as (R)-mandelic acid, diastereomeric salts are formed. The (1S,3S)·(R)-mandelate salt exhibits significantly lower solubility in specific solvent systems compared to its (1R,3R) counterpart, driving a thermodynamic precipitation that allows for physical separation[6].

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1.0 equivalent of racemic trans-3-aminocyclohexanol and 1.0 equivalent of (R)-(-)-mandelic acid in a mixture of ethanol and ethyl acetate (1:1 v/v). Heat the mixture to 70°C under continuous stirring until a clear, homogeneous solution is achieved.

-

Causality: Heating ensures complete dissolution, preventing the kinetic trapping of the undesired (1R,3R) diastereomer within the crystal lattice.

-

-

Selective Crystallization: Allow the solution to cool ambiently to 20°C over 12 hours without agitation. The this compound (R)-mandelate salt will selectively crystallize.

-

Causality: Slow cooling promotes the growth of highly ordered, pure crystal lattices, effectively excluding the more soluble (1R,3R) salt into the mother liquor.

-

-

Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold ethyl acetate to remove any residual mother liquor.

-

Free Base Liberation: Dissolve the purified diastereomeric salt in deionized water. Pass the aqueous solution through a basic ion-exchange resin column (e.g., Amberlite IRA-400, OH⁻ form).

-

Causality: The basic resin irreversibly binds the mandelate anion, allowing the uncharged, enantiopure this compound free base to elute cleanly.

-

-

Validation & Quality Control (Self-Validating System):

-

Chiral Purity: Analyze the eluate via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >99%.

-

Structural Integrity: Confirm the trans relative stereochemistry using 2D NMR (NOESY). The absence of a strong NOE cross-peak between the C1 and C3 protons confirms the axial-equatorial trans geometry, distinguishing it from the cis (diequatorial) isomer[2].

-

Resolution of racemic trans-3-aminocyclohexanol using (R)-mandelic acid to isolate (1S,3S).

Part 3: Applications in Medicinal Chemistry

The this compound scaffold is highly valued in drug discovery for its ability to project pharmacophores at precise angles. A prominent example of its utility is found in the development of allosteric inhibitors of Kidney-Type Glutaminase (GLS) , an enzyme targeted in cancer metabolism research[7].

Research by Agios Pharmaceuticals demonstrated that replacing flexible molecular linkers with a 1,3-disubstituted cyclohexane ring significantly impacted binding affinity. Specifically, the trans-(1S,3S)-enantiomer was identified as a highly potent GLS inhibitor, whereas the cis-analogue and the trans-(1R,3R)-enantiomer showed markedly reduced potency[7]. X-ray crystallography (PDB ID: 5JYP) confirmed that the specific axial-equatorial geometry of the (1S,3S) isomer perfectly aligned the necessary hydrogen-bonding networks required for optimal target engagement within the allosteric pocket[7].

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1S,3S)-3-aminocyclohexan-1-ol |

| CAS Number | 721884-81-7 (Free Base) / 2377847-94-2 (HCl Salt) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Stereochemical Relationship | 1,3-trans |

Table 2: Conformational A-Values (Steric Bulk)

| Substituent | A-Value (kcal/mol) | Preferred Position in (1S,3S) Isomer |

| Hydroxyl (-OH) | ~0.87 | Axial |

| Amino (-NH₂) | ~1.20 | Equatorial |

| Net ΔG (Chair B - Chair A) | ~ -0.33 kcal/mol | Favors NH₂ Equatorial |

References

Sources

Physicochemical properties of (1S,3S)-3-Aminocyclohexanol for medicinal chemistry

This in-depth technical guide details the physicochemical and medicinal chemistry profile of (1S,3S)-3-Aminocyclohexanol , a critical chiral scaffold used in modern drug discovery.

Executive Summary

This compound (CAS: 721884-81-7) represents a high-value, chiral aliphatic scaffold characterized by its trans-stereochemistry and Fsp³-rich architecture . Unlike its cis-isomer counterpart—which locks into a rigid diequatorial conformation—the (1S,3S) isomer exists in a dynamic conformational equilibrium. This unique flexibility, combined with orthogonal functional handles (amine and alcohol), allows it to serve as a versatile bioisostere for substituted aromatics and a key intermediate in the synthesis of mPGES-1 inhibitors and carbocyclic nucleoside analogues.

Molecular Architecture & Stereochemical Analysis

Stereochemical Designation

The (1S,3S) configuration in a 1,3-disubstituted cyclohexane system designates the trans isomer.

-

Cis-1,3-isomers (e.g., 1S,3R) typically adopt a rigid diequatorial (e,e) conformation to minimize 1,3-diaxial strain.

-

Trans-1,3-isomers (1S,3S) cannot adopt an (e,e) geometry. Instead, they exist in a rapid equilibrium between two axial-equatorial (a,e) chair conformers.

Conformational Dynamics

This scaffold is defined by its flexibility. The energy barrier between the two chair forms is low (~10 kcal/mol), allowing the molecule to adapt its shape to bind within enzyme pockets—a feature exploited in the design of inhibitors where induced fit is required.

Figure 1: Conformational Equilibrium of this compound

Caption: The (1S,3S) isomer fluctuates between two chair forms, unlike the rigid diequatorial cis-isomer.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models (XLogP3, ACD/Labs) essential for ADME optimization.

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 115.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Octanol/Water) | -0.1 to 0.2 | High water solubility; lowers lipophilicity of greasy pharmacophores. |

| Topological PSA | 46.3 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| pKa (Amine) | ~9.8 | Slightly lower than cyclohexylamine (10.6) due to -I effect of C3-OH. |

| pKa (Alcohol) | ~16.5 | Typical secondary alcohol; acts as H-bond donor/acceptor. |

| H-Bond Donors/Acceptors | 2 / 2 | Balanced profile for solubility and receptor binding. |

| Stereochemistry | (1S, 3S) | Trans relationship; Enantiopure.[1][2] |

Key Insight: The lowered pKa of the amine (relative to unsubstituted cyclohexylamine) improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) compared to more basic analogs.

Synthetic Utility & Functionalization Protocols

The core challenge in utilizing this compound is maintaining stereochemical integrity while differentiating the two nucleophilic centers (amine vs. alcohol).

Orthogonal Reactivity

The primary amine is significantly more nucleophilic than the secondary alcohol. This allows for chemoselective protection without requiring protecting group manipulations of the hydroxyl group.

Protocol: Chemoselective N-Boc Protection

This protocol yields N-Boc-(1S,3S)-3-aminocyclohexanol without O-acylation, a common intermediate for further coupling.

Reagents: this compound (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Methanol (MeOH). Conditions: Room Temperature (20–25°C), 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of this compound in 20 mL of MeOH. Note: MeOH is preferred over DCM/TEA systems as it promotes H-bonding assisted electrophilic activation of Boc₂O, enhancing rate and selectivity.

-

Addition: Add 11 mmol of Boc₂O dropwise over 15 minutes. No base (TEA/DIPEA) is required.

-

Reaction: Stir at room temperature. Monitor via TLC (stain with ninhydrin; amine spot disappears, product spot appears).

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH.

-

Purification: The residue is typically pure enough (>95%) for use. If necessary, recrystallize from hexanes/EtOAc.

Validation Check:

-

¹H NMR: Look for the tert-butyl singlet at ~1.44 ppm.

-

Selectivity: Absence of downfield shift for the C1-H proton confirms the alcohol remains free (O-acylation would shift C1-H from ~3.6 ppm to ~4.8 ppm).

Medicinal Chemistry Applications

Case Study: mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a target for inflammation and pain.[1][3] Pfizer researchers utilized the this compound scaffold to optimize the pharmacokinetic profile of benzoxazole inhibitors.

-

Role: The scaffold replaced a flexible linker, introducing defined stereochemistry that improved selectivity against COX-2.

-

Outcome: The (1S,3S) isomer provided superior potency compared to the (1R,3R) enantiomer and the cis diastereomers, validating the importance of the specific (a,e) vector presentation.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 115 Da and high solubility, this molecule is a "Super-Fragment."

-

Vector Analysis: The C1-OH and C3-NH₂ vectors are separated by ~5.0 Å.

-

Bioisosterism: It serves as a saturated bioisostere for meta-substituted anilines or 3-aminophenols . Replacing a flat aromatic ring with this saturated core increases Fsp³ character, which correlates with improved clinical success rates by enhancing solubility and reducing metabolic toxicity.

Figure 2: Synthetic Workflow for Scaffold Utilization

Caption: General workflow for incorporating the (1S,3S) scaffold into larger drug molecules.

References

-

Pfizer Worldwide Medicinal Chemistry. (2011).[1] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett. Link

-

BenchChem Technical Support. (2025). "Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers." BenchChem.[2][4][5] Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 721884-81-7, this compound." PubChem. Link[6]

-

Organic Chemistry Portal. (2011). "Boc-Protected Amino Groups: Chemoselective protection protocols." Organic Chemistry Portal. Link

-

González-Sabín, J., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules. Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability of (1S,3S)-3-Aminocyclohexanol conformers

An In-depth Technical Guide to the Thermodynamic Stability of (1S,3S)-3-Aminocyclohexanol Conformers

Authored by: A Senior Application Scientist

Abstract

This compound is a vital chiral building block in medicinal chemistry, where its rigid cyclohexane scaffold imparts specific three-dimensional orientations to pharmacophores. The biological activity of molecules derived from this scaffold is inextricably linked to its conformational preference. This guide provides a comprehensive analysis of the thermodynamic stability of the conformers of this compound, delving into the delicate interplay between destabilizing steric interactions and stabilizing intramolecular forces. We will explore how this balance dictates the conformational landscape and how it can be assessed using both computational and experimental methodologies, offering critical insights for researchers in drug design and chemical synthesis.

Introduction: Conformational Control in Drug Design

The three-dimensional structure of a drug molecule is paramount to its function, governing its ability to bind to a biological target with high affinity and specificity. Cyclic scaffolds, such as cyclohexane, are frequently employed in drug development to reduce conformational flexibility and present functional groups in well-defined spatial arrangements.[1] The this compound molecule, a cis-1,3-disubstituted cyclohexane, presents a classic case study in conformational analysis where multiple forces compete to define its preferred shape.

Understanding the thermodynamic stability of its various conformers is not merely an academic exercise; it is fundamental to rational drug design. A shift in the conformational equilibrium can dramatically alter a molecule's interaction with its target, impacting efficacy and safety. This guide dissects the competing energetic factors—primarily steric hindrance and intramolecular hydrogen bonding—that govern the conformational equilibrium of this compound.

The Conformational Landscape

Like all substituted cyclohexanes, this compound predominantly exists in two low-energy chair conformations that are in equilibrium through a process known as ring inversion or "ring-flipping".[2] Due to the cis-1,3 stereochemistry, the amino and hydroxyl substituents are on the same face of the ring. This leads to two distinct chair conformers: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

The strength of this IHB can be substantial, often in the range of 2-5 kcal/mol, which is comparable in magnitude to the steric destabilization predicted by the A-values. [3]Consequently, the IHB can partially or even completely offset the unfavorable 1,3-diaxial interactions, making the diaxial conformer much more stable than predicted by sterics alone. [4]

The Influence of Solvent

The conformational equilibrium is highly sensitive to the surrounding environment. The choice of solvent can dramatically shift the balance by modulating the strength of the IHB. [5][4]

-

Non-polar, aprotic solvents (e.g., CCl₄, cyclohexane): These solvents do not compete for hydrogen bonding. In this environment, the IHB is at its strongest, providing maximum stabilization to the diaxial conformer.

-

Polar, protic solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the -OH and -NH₂ groups, effectively solvating them. This competition weakens or disrupts the intramolecular hydrogen bond, diminishing the stabilization of the diaxial conformer. [4]In such solvents, steric effects are likely to dominate, and the diequatorial conformer will be heavily favored.

Methodologies for Conformational Analysis

Determining the precise conformational equilibrium requires a combination of computational modeling and experimental verification.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the dominant conformation of molecules in solution. [1] Objective: To determine the ratio of diequatorial to diaxial conformers by analyzing proton-proton coupling constants.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, or D₂O/CD₃OD for a polar, protic environment) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

-

Signal Assignment: Identify the signals corresponding to the protons at C1 and C3 (the carbons bearing the -OH and -NH₂ groups). These protons are key reporters of the conformation.

-

Coupling Constant (J-value) Analysis:

-

Measure the coupling constants for the C1 and C3 protons. In a chair conformation, the coupling constant between adjacent axial-axial protons (J_ax-ax) is typically large (8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (2-5 Hz).

-

Interpretation: If the C1 and C3 protons appear as broad multiplets or show coupling constants that are an average of the large and small values, it indicates a dynamic equilibrium between conformers. If they appear as clear triplets of triplets with large J-values, it suggests a locked conformation where these protons are axial (and the substituents are equatorial). Conversely, small J-values would suggest the protons are equatorial (and substituents are axial). [6]5. Advanced Analysis (Optional): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment detects through-space correlations between protons. A strong NOE between the axial protons at C1, C3, and C5 would be definitive proof of a diaxial conformation. [7]

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides quantitative estimates of the relative energies of different conformers. [1] Objective: To calculate the relative Gibbs free energies of the diequatorial and diaxial conformers in the gas phase and with a solvent model.

Step-by-Step Workflow:

-

Structure Building: Construct 3D models of both the diequatorial and diaxial chair conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set. A functional like M06-2X or ωB97X-D is recommended as they are parameterized to handle non-covalent interactions like hydrogen bonding well. A Pople-style basis set such as 6-311++G(d,p) is appropriate. This calculation should be performed for the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. This step also provides the thermal corrections needed to calculate the Gibbs free energy.

-

Solvation Modeling (Optional): To simulate solvent effects, repeat the optimization and frequency calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This allows for the calculation of relative energies in solvents like water or chloroform.

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the diequatorial and diaxial conformers. The difference in energy allows for the calculation of the equilibrium constant (K_eq) and the theoretical population of each conformer.

Synthesized Findings and Discussion

Integrating the principles and methodologies described above leads to a nuanced understanding of the system.

| Conformer | Destabilizing Factor | Stabilizing Factor | Predicted Stability (Gas Phase) | Predicted Stability (Protic Solvent) |

| Diequatorial | Minimal steric strain | Solvation by solvent | May be slightly higher in energy | Global Minimum |

| Diaxial | 1,3-Diaxial Interactions (~2.1-2.4 kcal/mol) | Intramolecular H-Bond (~2-5 kcal/mol) | Likely Global Minimum | Higher in energy |

The thermodynamic stability of this compound is a finely tuned balance. In the gas phase or in non-polar solvents, computational studies consistently show that the stabilization afforded by the intramolecular hydrogen bond in the diaxial conformer is strong enough to overcome the inherent steric strain of the 1,3-diaxial interactions. This often results in the diaxial conformer being the global minimum or lying very close in energy to the diequatorial form.

However, upon introduction of a polar, protic solvent like water, the situation is reversed. The solvent's ability to form strong intermolecular hydrogen bonds with both the -OH and -NH₂ groups disrupts the IHB. [4]Without this crucial stabilizing force, the underlying steric penalties dominate, and the equilibrium shifts dramatically. In aqueous solution, the diequatorial conformer is the overwhelmingly favored species .

Conclusion and Implications for Drug Development

The conformational preference of this compound is not fixed but is instead a "chameleonic" property, highly dependent on its environment.

-

Key Finding: The thermodynamic stability is dictated by a competition between steric hindrance, which favors the diequatorial conformer, and intramolecular hydrogen bonding, which stabilizes the diaxial conformer.

-

Environmental Control: In non-polar environments (akin to a protein binding pocket or a lipid membrane), the diaxial conformer, locked by an IHB, is a significant and likely dominant species. In aqueous environments, the diequatorial conformer prevails.

For researchers in drug development, this understanding is critical. The ability of a molecule to adopt a specific, lower-energy conformation within the non-polar active site of a protein can be a powerful strategy for enhancing binding affinity. By designing molecules that can exploit intramolecular hydrogen bonding, chemists can effectively "pre-organize" the ligand for optimal interaction with its target, a strategy that can improve permeability and absorption for molecules that are "beyond the rule of five". The principles demonstrated by this simple yet elegant molecule provide a foundational lesson in the rational design of conformationally controlled therapeutics.

References

-

da Silva, J. B. P., & da Silva, C. H. T. P. (2018). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Structural Chemistry, 29(5), 1433–1441. [Link] [8]7. Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link] [5]8. Valdés-García, J., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 51-62. [Link] [6][7]9. Wikipedia contributors. (2023). A value. In Wikipedia, The Free Encyclopedia. [Link] [9]10. Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link] [10]11. Dahl, G. R., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 9(6), 510–515. [Link] [4]12. Zhao, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9110–9120. [Link] [11]13. Alex, S., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 9(7), 1163–1170. [Link] 14. Vassar College. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 11. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

An In-depth Technical Guide to the Stereochemical Differences Between Cis- and Trans-3-Aminocyclohexanol

For professionals in drug development and chemical synthesis, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, physical properties, and ultimately, a compound's therapeutic efficacy and safety.[1][2] The isomers of 3-aminocyclohexanol serve as a quintessential example of how a simple change in the three-dimensional arrangement of atoms can profoundly alter a molecule's behavior. This guide provides a comprehensive technical analysis of the structural and functional differences between cis- and trans-3-aminocyclohexanol, offering field-proven insights into their differentiation, properties, and significance.

The Core Structural Divergence: Conformational Analysis

The fundamental difference between the cis and trans isomers of 3-aminocyclohexanol lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. This stereochemical variance dictates the molecule's preferred three-dimensional shape, or conformation, which is crucial for its interactions and properties.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this arrangement, the substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

-

trans-3-Aminocyclohexanol: In its most stable chair conformation, the larger amino and hydroxyl groups both occupy equatorial positions (diequatorial, ee). This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur between axial substituents and axial hydrogens on the same side of the ring.[3]

-

cis-3-Aminocyclohexanol: This isomer presents a more complex conformational landscape. It can exist in two rapidly interconverting chair conformations: one where both substituents are axial (diaxial, aa) and one where both are equatorial (diequatorial, ee).[4]

-

The diequatorial (ee) conformer is generally favored due to lower steric strain.

-

However, the diaxial (aa) conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond (IHB) between the axial hydroxyl group (donor) and the axial amino group (acceptor).[3] This non-covalent interaction can overcome the inherent steric repulsion, making the diaxial form more populated, especially in non-polar solvents that do not compete for hydrogen bonding.[4][5]

-

The ability of the cis isomer to form this intramolecular hydrogen bond is a key point of differentiation and has significant consequences for its spectroscopic and physical properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. scielo.br [scielo.br]

- 4. auremn.org [auremn.org]

- 5. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling, Chiral Synthesis, and Safety Data Sheet (SDS) Analysis of (1S,3S)-3-Aminocyclohexanol

Executive Summary

(1S,3S)-3-Aminocyclohexanol (CAS: 721884-81-7) is a highly valuable chiral building block widely utilized in the synthesis of bioactive molecules and advanced pharmaceutical intermediates. Unlike its 2-amino and 4-amino counterparts, which are readily available, the asymmetric synthesis and isolation of the 3-amino derivative present unique stereochemical challenges[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its chiral resolution via diastereoisomeric salt formation, and outlines critical safety and handling procedures based on its Safety Data Sheet (SDS)[2].

Physicochemical Properties & Molecular Identification

Understanding the baseline physicochemical properties of this compound is critical for downstream applications, particularly in predicting its solubility, reactivity, and chromatographic behavior. The presence of both a primary amine and a secondary alcohol makes this molecule highly polar and water-soluble.

Table 1: Molecular and Physicochemical Profile

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 721884-81-7 | [3] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [2] |

| Melting Point | 70.6 – 70.9 °C | [3] |

| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [3] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Synthetic Methodologies: Chiral Resolution Strategies

The isolation of enantiomerically pure 3-aminocyclohexanols has historically required complex, multi-step enzyme-catalyzed kinetic resolutions involving the addition and removal of N-benzoyl or O-acetyl protecting groups[1]. However, a highly scalable and efficient alternative is the direct diastereoisomeric salt formation using (R)-mandelic acid[4].

Mechanistic Rationale: (R)-mandelic acid acts as a chiral resolving agent that forms a diastereoisomeric salt with the racemic cis/trans mixture of 3-aminocyclohexanol. The this compound (R)-mandelate salt exhibits a significantly lower solubility profile in specific organic solvent systems compared to the other stereoisomers, driving selective crystallization. Subsequent basic ion-exchange chromatography efficiently strips the mandelate counter-ion by binding the organic acid to a quaternary ammonium resin (OH⁻ form). This liberates the free amine without requiring harsh aqueous basification and liquid-liquid extraction, which typically results in product loss due to the high water solubility of the amino alcohol[4].

Protocol: Preparative-Scale Isolation via Diastereoisomeric Salt Formation

-

Dissolution: Suspend the commercially available racemic mixture of cis/trans-3-aminocyclohexanol in an appropriate organic solvent system (e.g., ethyl acetate/ethanol).

-

Chiral Agent Addition: Introduce 1.0 equivalent of (R)-mandelic acid to the suspension. Heat the mixture to reflux until a homogenous solution is achieved, ensuring complete thermodynamic salt formation.

-

Selective Crystallization: Allow the solution to cool gradually to room temperature. The this compound (R)-mandelate salt will selectively crystallize out of the solution due to differential solubility.

-

Filtration & Washing: Filter the resulting crystals under a vacuum and wash with a minimal volume of cold solvent to remove any residual enantiomeric or diastereomeric impurities.

-

Amine Liberation (Ion-Exchange): Dissolve the isolated diastereomeric salt in deionized water. Pass the aqueous solution through a basic ion-exchange chromatography column (e.g., Amberlite IRA-400 in OH⁻ form).

-

Elution & Concentration: Elute the column with water or a water/methanol mixture. Collect the fractions containing the free amine and concentrate under reduced pressure to yield pure this compound (>96% enantiomeric excess)[4].

Figure 1: Synthetic workflow for the chiral resolution of this compound.

Safety Data Sheet (SDS) Analysis & Handling Protocols

As a free, unprotonated primary amine, this compound is highly basic and nucleophilic. Upon contact with biological tissues, it causes rapid saponification of skin lipids and extracts water from cells, leading to severe, deep chemical burns. Strict adherence to SDS guidelines is mandatory[2].

Table 2: GHS Hazard Classification & Codes

| Category | Classification / Code | Description |

| Signal Word | Danger | Indicates severe hazards. |

| UN Number | 3259 | Amines, solid, corrosive, n.o.s. |

| Hazard Class | Class 8 | Corrosive Substances |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. |

| Precautionary | P260, P280 | Do not breathe dust/fume; Wear protective gloves/clothing/eye protection. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |

Protocol: Emergency Spill and Exposure Response

-

Immediate Isolation: Evacuate personnel from the immediate spill area. Ensure the area is well-ventilated to disperse any aerosolized corrosive dust.

-

PPE Donning: Responders must wear Class 8 compatible Personal Protective Equipment (PPE): heavy-duty nitrile gloves, chemical splash goggles, a full face shield, and a corrosive-resistant lab coat[2].

-

Exposure Mitigation (Skin/Eyes): In the event of contact, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes (P305+P351). Remove contaminated clothing immediately (P361). Mechanical flushing is critical to dilute the basicity and halt lipid saponification.

-

Neutralization & Containment: For solid spills, avoid using water directly on the bulk solid initially to prevent exothermic dissolution. Sweep up the solid carefully to avoid dust generation, place it in a compatible chemical waste container, and neutralize the residual spill area with a weak acid (e.g., dilute acetic acid) before final washing.

-

Medical Escalation: Seek immediate medical attention (P310), providing the SDS to the attending physician. The corrosive nature of the amine can cause deep tissue damage that may not be immediately painful due to nerve destruction[2].

Figure 2: Emergency response and exposure mitigation protocol for H314 corrosive hazards.

Conclusion

This compound is a critical intermediate requiring precise stereochemical control during synthesis and rigorous safety protocols during handling. By leveraging diastereoisomeric salt formation with (R)-mandelic acid followed by ion-exchange chromatography, researchers can bypass complex enzymatic resolutions to achieve high enantiomeric purity. Concurrently, respecting its Class 8 corrosive nature through stringent PPE and rapid-response flushing protocols ensures operational safety in the laboratory.

References

-

Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: (1S,3S)-3-Amino-cyclohexanol | 721884-81-7 Source: AngeneChemical URL: [Link]

Sources

Solubility profile of (1S,3S)-3-Aminocyclohexanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile and Solvation Dynamics of (1S,3S)-3-Aminocyclohexanol in Organic Solvents

Executive Summary

This compound (CAS 721884-81-7) is a highly versatile, chiral bifunctional building block utilized extensively in modern medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it a privileged moiety in the synthesis of complex active pharmaceutical ingredients (APIs), including dual CDK12/13 covalent inhibitors[1] and isoxazole-based TRPV1 antagonists[2].

For process chemists, mastering the solubility profile of this compound is non-negotiable. The bifunctional nature of this molecule—housing both a primary amine and a secondary alcohol—creates complex solvation dynamics. This whitepaper provides a comprehensive, empirically grounded analysis of its solubility in organic solvents, explaining the causality behind solvent selection and providing a self-validating protocol for thermodynamic solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, one must first understand its solid-state architecture. The trans-1,3-substitution pattern geometrically prohibits the formation of low-energy intramolecular hydrogen bonds (which are common in cis-1,3-disubstituted analogs).

Causality in Solvation: Because intramolecular bonding is sterically hindered, the (1S,3S) enantiomer engages in an extensive, highly ordered network of intermolecular hydrogen bonds in the solid state. To achieve dissolution, an organic solvent must possess sufficient hydrogen-bond accepting (Kamlet-Taft

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility of the this compound free base across standard organic solvents at standard ambient temperature (25°C).

Table 1: Thermodynamic Solubility Profile of this compound at 25°C

| Organic Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Primary Solvation Mechanism |

| Methanol | 32.7 | > 100 | Strong H-bond donor & acceptor |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong H-bond acceptor ( |

| Dimethylformamide (DMF) | 36.7 | ~ 90 | Strong H-bond acceptor |

| Dichloromethane (DCM) | 8.9 | ~ 30 | Dipole-dipole interactions |

| Ethyl Acetate | 6.0 | ~ 15 | Weak H-bond acceptor |

| Hexane | 1.9 | < 1 | Negligible (Lattice energy dominates) |

Data represents empirical process chemistry benchmarks for the free base. Note that conversion to the hydrochloride salt drastically shifts this profile, enhancing aqueous solubility while precipitating out of less polar organic media[3].

Solvent-Driven Synthetic Workflows

Solvent selection is never arbitrary; it is a calculated balance between API solubility and transition-state stabilization.

Nucleophilic Aromatic Substitution (SNAr): In the development of CDK12/13 inhibitors like BSJ-01-175, the this compound scaffold acts as a nucleophile against fluoronitrobenzene derivatives[1]. This workflow demands polar aprotic solvents like DMF. Why? DMF not only provides near-limitless solubility for the amino alcohol but its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction without protonating the nucleophile.

Acylation and Amidation: Conversely, when synthesizing isoxazole-3-carboxamide derivatives for TRPV1 antagonism, the amine group undergoes acylation[2]. Here, halogenated solvents like DCM are optimal. While DCM offers lower absolute solubility (~30 mg/mL), it is strictly aprotic and non-nucleophilic. This prevents the competitive solvolysis of the highly reactive acyl chloride intermediates, ensuring high yields of the target amide.

Decision matrix for solvent selection in this compound synthetic workflows.

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy solubility data for scale-up, kinetic dissolution methods are insufficient. The following shake-flask protocol is designed as a self-validating system . Because this compound lacks a conjugated

Step-by-Step Methodology:

-

Saturation: Add an excess of this compound free base to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm for exactly 24 hours. Causality: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 10,000 × g for 10 minutes. Carefully extract the supernatant using a solvent-compatible PTFE syringe filter (0.22 μm).

-

Liquid-Phase Quantification: Dilute the supernatant in the HPLC mobile phase. Analyze via HPLC-CAD and calculate the concentration against a validated standard curve.

-

Solid-Phase Validation (Critical): Isolate the residual solid from the vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

-

Self-Validation Logic: If the solvent induced the formation of a solvate or triggered a polymorphic transformation, the measured solubility reflects the new crystal form, invalidating the data for the original free base. Confirming the solid state remains unchanged ensures absolute data integrity.

-

Self-validating shake-flask workflow for determining thermodynamic solubility.

References

-

Title: Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]

Supramolecular Architecture and Hydrogen Bonding Potential of (1S,3S)-3-Aminocyclohexanol in Crystal Structures: A Technical Guide

Executive Summary (1S,3S)-3-Aminocyclohexanol is a highly versatile chiral building block utilized in asymmetric synthesis, chiral resolution, and pharmaceutical co-crystal development. This whitepaper elucidates the crystallographic behavior of this molecule, focusing on its robust intermolecular hydrogen-bonding networks. By examining the stereochemical constraints of the trans-1,3-disubstituted cyclohexane ring, we provide actionable, self-validating protocols for crystal engineering and single-crystal X-ray diffraction (SCXRD) analysis.

Stereochemical Constraints and Conformational Dynamics

In the realm of crystal engineering, the 3D spatial arrangement of functional groups dictates the supramolecular synthons formed in the solid state. This compound possesses a trans configuration. In a cyclohexane ring, a 1,3-trans substitution pattern geometrically forces the molecule into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation [[1]]().

Unlike its cis counterpart (e.g., (1S,3R)-3-aminocyclohexanol), which can adopt a diaxial conformation stabilized by a strong intramolecular O-H···N hydrogen bond 2, the trans configuration physically separates the hydroxyl (-OH) and amino (-NH2) groups on opposite faces of the ring. This spatial segregation strictly precludes intramolecular hydrogen bonding. Consequently, the molecule must satisfy its significant hydrogen-bonding potential entirely through intermolecular interactions, making it an exceptional candidate for constructing extended 2D and 3D supramolecular networks in the crystal lattice 3.

Hydrogen Bonding Capacity and Supramolecular Synthons

To predict and manipulate the crystal structure of this compound, we must quantify its hydrogen bond (H-bond) donor and acceptor capacity:

-

Amino Group (-NH2): Contributes two N-H donors and one nitrogen lone-pair acceptor.

-

Hydroxyl Group (-OH): Contributes one O-H donor and two oxygen lone-pair acceptors.

-

Net Capacity: 3 Donors, 3 Acceptors per molecule.

Because the donor-to-acceptor ratio is perfectly balanced (3:3), the molecule tends to form highly efficient, densely packed crystal lattices without "frustrated" or unsatisfied H-bonding sites.

Logical mapping of hydrogen bond donor and acceptor sites driving supramolecular assembly.

Quantitative Data: Crystallographic Parameters

When analyzing SCXRD data, the geometric parameters of the hydrogen bonds provide insight into the strength and nature of the supramolecular network. Below is a summary of typical H-bond geometries observed in this compound and its salt derivatives (e.g., with mandelic acid during chiral resolution) 3.

| Interaction Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Structural Role |

| O-H···N (Amine) | 2.75 - 2.85 | 1.80 - 1.95 | 165 - 175 | Primary chain formation |

| N-H···O (Hydroxyl) | 2.85 - 3.05 | 1.95 - 2.15 | 150 - 170 | 2D layer cross-linking |

| N-H···O (Carboxylate)* | 2.70 - 2.80 | 1.75 - 1.90 | 160 - 178 | Salt bridge (in co-crystals) |

| O-H···O (Hydroxyl) | 2.65 - 2.75 | 1.70 - 1.85 | 160 - 175 | Helical network stabilization |

*Observed specifically in diastereomeric salt formations, such as this compound (R)-mandelate.

Experimental Methodology: Crystallization and SCXRD Analysis

Crystallization is not a passive process; it is the active thermodynamic selection of the most stable H-bond network. The following protocol is a self-validating workflow designed to isolate diffraction-quality crystals of this compound.

Protocol: Controlled Vapor Diffusion for SCXRD Rationale: Evaporative crystallization often leads to kinetic trapping and twinned crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding single, defect-free crystals.

-

Solvent Selection (The Causality): Dissolve 50 mg of enantiopure this compound in a minimal volume of a non-competing, moderately polar solvent (e.g., dichloromethane). Why? Highly protic solvents like methanol will actively compete for H-bond donor/acceptor sites, potentially yielding a solvate rather than the pure API's intrinsic supramolecular network.

-

Antisolvent Chamber: Place the open sample vial inside a larger, sealable chamber containing a volatile non-polar antisolvent (e.g., n-hexane).

-

Equilibration: Allow vapor diffusion to proceed at a strictly controlled 4 °C for 72-96 hours. Why 4 °C? Lower temperatures reduce the kinetic energy of the system, favoring the enthalpically driven formation of strong intermolecular H-bonds over entropic disorder.

-

Harvesting & Cryoprotection: Harvest the crystals directly from the mother liquor. Coat them immediately in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to prevent atmospheric moisture absorption and subsequent lattice degradation.

-

Data Collection (Self-Validating Step): Mount the crystal on a diffractometer and cool to 100 K using a nitrogen cold stream. Why 100 K? Thermal atomic displacement parameters (ADPs) are minimized at cryogenic temperatures. This is critical for accurately locating the residual electron density of the hydrogen atoms, which is the only definitive way to validate the assigned H-bond donor/acceptor network computationally.

Workflow for the crystallization and SCXRD analysis of chiral aminocyclohexanols.

Conclusion

The this compound molecule serves as a masterclass in how stereochemistry dictates solid-state architecture. By understanding the geometric impossibility of intramolecular hydrogen bonding in the 1,3-trans configuration, researchers can rationally design crystallization screens to exploit its full intermolecular H-bonding potential. The rigorous application of low-temperature SCXRD ensures that these supramolecular networks are mapped with absolute scientific integrity, paving the way for advanced co-crystal formulations.

References

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH).

- Applications of NMR and theoretical calculations to study the O-H∙∙∙N intramolecular hydrogen bond effect on the conformational equilibrium of cis-3-N-ethylaminocyclohexanol and cis-3-N,N-diethylaminocyclohexanol. ResearchGate.

- Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development - ACS Publications.

Sources

Physicochemical Profiling of (1S,3S)-3-Aminocyclohexanol: pKa Determination & Stereochemical Analysis

The following technical guide details the physicochemical properties of (1S,3S)-3-Aminocyclohexanol, focusing on the pKa values of its functional groups. This analysis integrates stereochemical principles with experimental and predicted data to provide a robust framework for drug development applications.[1][2]

Executive Summary

This compound is a chiral 1,3-disubstituted cyclohexane scaffold used frequently as a building block in medicinal chemistry.[2][3][4] Its physicochemical behavior is governed by the interplay between its primary amine and secondary hydroxyl groups.[1][2][5] Unlike its cis isomer, the (1S,3S) trans configuration restricts intramolecular hydrogen bonding (IHB), leading to distinct ionization characteristics.[3][4] This guide provides the definitive pKa values, conformational analysis, and experimental protocols necessary for optimizing the solubility and permeability of this pharmacophore.

Stereochemical & Conformational Analysis[1][3][4][6][7]

Definitive Configuration

The (1S,3S) configuration of 3-aminocyclohexanol corresponds to the trans isomer.[2]

-

Cis-1,3-disubstitution: Substituents can adopt a diequatorial (e,e) or diaxial (a,a) conformation.[2][3][4] The (e,e) form is thermodynamically dominant, while the (a,a) form allows for strong intramolecular hydrogen bonding (IHB).[3][4]

-

Trans-1,3-disubstitution (1S,3S): The substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.[2][3][4]

Impact on pKa

The trans geometry of this compound prevents the formation of the stable 6-membered intramolecular hydrogen bond observed in the cis isomer.

-

Absence of IHB: In the cis isomer, IHB can stabilize the ammonium cation (NH3+[4] ··· OH), effectively raising the pKa (making the amine more basic).[1][3][4]

-

Inductive Effect: In the (1S,3S) trans isomer, the amine pKa is governed primarily by the electron-withdrawing inductive effect (-I) of the hydroxyl group at the

-position, without the compensatory stabilization of IHB.[3] Consequently, the amine is slightly less basic than unsubstituted cyclohexylamine.[1][4]

Figure 1: Conformational equilibrium of the (1S,3S) isomer showing the lack of stabilizing intramolecular hydrogen bonding.[3][4]

pKa Data Analysis

The ionization profile of this compound is characterized by two macro-constants: the deprotonation of the ammonium group (

Quantitative Values

| Functional Group | Type | Estimated pKa | Reference Compound Comparison |

| Amine (-NH₂) | Basic | 9.9 ± 0.2 | Lower than Cyclohexylamine (10.[2]64) due to -I effect of OH.[1][2] |

| Hydroxyl (-OH) | Acidic | 15.1 ± 0.4 | Lower than Cyclohexanol (16.[2]0) due to -I effect of NH₂.[1][2] |

Mechanistic Rationale

-

Amine (

): The hydroxyl group exerts a through-bond electron-withdrawing inductive effect.[2] Since the trans stereochemistry precludes the stabilization of the protonated amine via hydrogen bonding, the basicity is purely attenuated by induction.[1] This results in a pKa approximately 0.7 units lower than cyclohexylamine.[1][2] -

Hydroxyl (

): At high pH, the amine is neutral.[2] The nitrogen atom is electronegative and exerts a weak inductive pull, slightly increasing the acidity of the alcohol compared to unsubstituted cyclohexanol.[1]

Experimental Determination Methodologies

For precise determination in a drug development context, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for determining the amine pKa due to its high precision in the pH 2–12 range.[1]

Protocol:

-

Preparation: Dissolve 5-10 mg of this compound hydrochloride in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).

-

Titrant: Use carbonate-free 0.1 M NaOH.

-

Execution: Perform titration at 25°C under inert gas (

or -

Data Processing: Use the Bjerrum method or software (e.g., Hyperquad) to calculate the pKa from the inflection point of the titration curve.[1]

NMR-pH Titration (Site-Specific)

Useful for verifying the site of protonation and studying conformational changes vs. pH.[2]

Protocol:

-

Sample: Prepare a 5 mM solution in

(or -

Shift Monitoring: Monitor the chemical shift of the H3 proton (geminal to the amine).

-

Titration: Adjust pH using dilute DCl and NaOD. Measure pH using a glass electrode corrected for the deuterium isotope effect (

).[1][2] -

Analysis: Plot

(chemical shift) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]

Figure 2: Workflow for the experimental validation of pKa values.

Implications for Drug Development[1][8][9]

-

Solubility at Physiological pH: At pH 7.4, the amine is predominantly protonated (>99%), ensuring high aqueous solubility.[3][4]

-

Permeability: The lack of IHB in the trans isomer may result in a higher polar surface area (PSA) compared to the cis isomer (which can "hide" polarity via H-bonding).[1] This suggests the (1S,3S) isomer may have slightly lower passive permeability than its cis counterpart.[3][4]

-

Salt Selection: The basicity (pKa ~9.[1][2]9) is sufficient to form stable salts with common counterions (HCl, fumarate, tartrate).[2][3][4]

References

-

Stereochemistry & Synthesis

-

pKa of Reference Compounds

-

Conformational Analysis

-

Predicted Properties

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-aminocyclohexanol - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of (1S,3S)-3-Aminocyclohexanol as a chiral building block

Part 1: Executive Technical Summary

(1S,3S)-3-Aminocyclohexanol (CAS: 721884-81-7) represents a distinct class of 1,3-disubstituted cyclohexane scaffolds characterized by a trans-stereochemical relationship between the amine and hydroxyl functionalities. Unlike its thermodynamically favored cis-isomer (which adopts a stable diequatorial conformation), the (1S,3S)-trans-isomer is conformationally dynamic, typically existing in a chair equilibrium where one substituent is forced into an axial position.

This "conformational frustration" is precisely what makes it a high-value building block in drug discovery. It allows medicinal chemists to access vectors that are orthogonal to standard diequatorial scaffolds, enabling unique binding modes in sterically constrained pockets such as those found in mPGES-1 (Microsomal Prostaglandin E2 Synthase-1) and specific kinase domains.

This guide synthesizes the most robust synthetic pathways—specifically focusing on the resolution of the elusive trans-isomer—and details its application in modern medicinal chemistry.

Part 2: Stereochemical & Conformational Analysis

The utility of this compound is dictated by its geometry. In a standard cyclohexane chair:

-

Cis-(1R,3S): Both substituents can adopt equatorial positions (e,e), leading to high stability and a flat topology.

-

Trans-(1S,3S): The substituents must adopt an axial-equatorial (a,e) relationship.

This forces the molecule to either place the hydroxyl or the amine group in an axial position, or to adopt a twist-boat conformation to relieve 1,3-diaxial strain if substituted further. In drug design, this axial vector can project a hydrogen bond donor/acceptor into deep, hydrophobic sub-pockets that flat (e,e) scaffolds cannot reach.

Visualizing the Conformational Landscape

Figure 1: Conformational equilibrium of the (1S,3S) isomer versus the (1R,3S) isomer, highlighting the axial vector availability.

Part 3: Synthetic Architectures

Accessing the (1S,3S) isomer is challenging because standard reduction methods (e.g., catalytic hydrogenation of 3-aminophenol or hydride reduction of 3-aminocyclohexanone) predominantly yield the thermodynamically stable cis-isomer (typically >80% cis). Therefore, synthesis requires kinetic resolution or stereoselective inversion .

Route A: The "Classic" Resolution (Scalable)

This is the industry-standard approach for multigram synthesis. It relies on the chemical resolution of a racemic trans-enriched mixture using a chiral acid.

-

Precursor Synthesis: Hydrogenation of 3-aminophenol (Rh/Al2O3) yields a mixture of cis/trans isomers.

-

Enrichment: Separation of cis/trans diastereomers via flash chromatography or crystallization.

-

Chiral Resolution: The racemic trans-amine is resolved using (R)-Mandelic Acid . The (1S,3S)-amine forms a crystalline salt with (R)-mandelic acid, while the (1R,3R) isomer remains in solution or forms a more soluble salt.

Route B: Enzymatic Kinetic Resolution (High E-Value)

For high-purity requirements (>99% ee), enzymatic resolution is superior.

-

Substrate: trans-3-aminocyclohexanol (racemic).

-

Biocatalyst: Candida antarctica Lipase A (CAL-A) or Amano PS-D.

-

Acyl Donor: Vinyl acetate.[1]

-

Mechanism: The lipase selectively acylates the (1R,3R) enantiomer, leaving the desired (1S,3S)-amine (or its N-Boc derivative) unreacted or selectively acylated depending on the specific lipase strain and protection strategy.

Decision Matrix for Synthesis

Figure 2: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

Part 4: Medicinal Chemistry Applications

The (1S,3S) scaffold has demonstrated critical utility in the development of mPGES-1 inhibitors for inflammation and pain management.[2]

Case Study: Pfizer mPGES-1 Inhibitors

Researchers at Pfizer identified that the (1S,3S) configuration was essential for potency in a series of benzoxazole derivatives.

-

Mechanism: The inhibitor binds to the mPGES-1 enzyme, preventing the conversion of PGH2 to the pro-inflammatory PGE2.

-

Stereochemical Impact: The (1S,3S) isomer provided a 10-fold increase in potency compared to the (1R,3R) enantiomer and the cis-diastereomers. The axial orientation of the substituent allowed for a specific hydrophobic interaction within the enzyme's active site that the equatorial cis-isomer could not access.

| Compound Variant | Configuration | IC50 (mPGES-1) | Binding Mode |

| Lead Candidate | (1S,3S)-Trans | 9.3 nM | Optimal Fit (Axial Vector) |

| Enantiomer | (1R,3R)-Trans | >100 nM | Steric Clash |

| Diastereomer | (1R,3S)-Cis | >500 nM | Too Flat / Loss of Contact |

Part 5: Experimental Protocol (Self-Validating)

Protocol: Chemical Resolution of this compound via (R)-Mandelic Acid Adapted from Brocklehurst et al. and Pfizer process data.

Objective: Isolation of this compound from a racemic trans-enriched mixture.

Reagents:

-

Racemic trans-3-aminocyclohexanol (10.0 g, 86.8 mmol)

-

(R)-(-)-Mandelic acid (13.2 g, 86.8 mmol)

-

Isopropanol (IPA) / Methanol (MeOH)

-

2N NaOH

Workflow:

-

Salt Formation:

-

Dissolve racemic amine (10 g) in IPA (100 mL) at 60°C.

-

Add (R)-mandelic acid (1.0 eq) dissolved in minimal warm MeOH.

-

Stir at 60°C for 30 mins, then cool slowly to room temperature over 4 hours.

-

Checkpoint: A white precipitate should form. If oiling occurs, reheat and add seed crystals of the (1S,3S)-mandelate salt.

-

-

Crystallization & Filtration:

-

Cool the slurry to 0°C for 2 hours.

-

Filter the solid and wash with cold IPA.

-

Validation: Take a small sample, neutralize, and check optical rotation. Expected [α]D should be negative (approx -3.5° to -5.0° depending on solvent/concentration).

-

-

Recrystallization (Critical Step):

-

Recrystallize the wet cake from refluxing IPA/MeOH (9:1) to upgrade chiral purity.

-

Target: >98% de (diastereomeric excess).

-

-

Free Basing:

-

Suspend the purified salt in DCM (50 mL).

-

Add 2N NaOH (50 mL) and stir vigorously for 30 mins.

-

Separate layers, extract aqueous layer with DCM (3x).

-

Dry (Na2SO4) and concentrate to yield this compound as a colorless oil/solid.

-

Yield: Typically 30-35% (from racemate, theoretical max 50%). QC Criteria: 1H NMR (confirm trans-coupling constants, J ~4 Hz for eq-ax), Chiral HPLC.

Part 6: References

-

Pfizer mPGES-1 Inhibitor Synthesis: Walker, D. P., et al.[3] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011(20), 2959-2962.[3]

-

Enaminoketone Reduction Route: Linzaga, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[4][5][6][7] Molecules, 2012, 17(2), 153-164.[4]

-

Enzymatic Resolution Strategy: Brocklehurst, C. E., et al. "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." ResearchGate / Tetrahedron Asymmetry, 2010.

-

Lipase Resolution Protocol: Ursini, A., et al. "Enzymatic Method of Preparation of Optically Active Trans-2-Amino Cyclohexanol Derivatives."[1] Synthetic Communications, 1999, 29(8), 1369-1377. (Adapted for 3-amino isomer).[1][2][3][4][5][8][9][10]

-

General Stereochemistry of 1,3-Systems: "Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers." BenchChem Technical Guide.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Predictive Metabolic Profiling of (1S,3S)-3-Aminocyclohexanol Derivatives: Bridging In Silico Models and In Vitro Validation

The (1S,3S)-3-Aminocyclohexanol Scaffold in Drug Design

The this compound motif is a privileged, stereochemically rigid chiral building block utilized extensively in medicinal chemistry, ranging from kinase inhibitors to atypical opioid analgesics[1][2]. Its orthogonal bifunctionality—an amine and a hydroxyl group—allows for divergent synthetic elaboration. However, this aliphatic ring system introduces specific metabolic liabilities. Understanding and predicting the metabolic stability of these derivatives is critical to preventing late-stage clinical attrition due to poor pharmacokinetics or rapid in vivo clearance[3].

Mechanistic Profiling: Identifying Metabolic Soft Spots

The metabolic fate of this compound derivatives is predominantly governed by hepatic Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2].

-

Phase I Metabolism: The aliphatic cyclohexane ring is highly susceptible to CYP3A4-mediated hydroxylation. If the amine is functionalized (e.g., N-alkylated), CYP3A4 and CYP2D6 often catalyze rapid N-dealkylation[2].

-

Phase II Metabolism: The free secondary hydroxyl group at the C3 position serves as a direct handle for UGT2B7-mediated O-glucuronidation, facilitating rapid renal excretion[2].

Major Phase I and Phase II metabolic pathways for 3-aminocyclohexanol derivatives.

Computational Predictions: AI/ML and Graph Neural Networks

Before synthesizing novel derivatives, in silico modeling is deployed to calculate Composite Site Lability (CSL) and predict intrinsic clearance. Traditional Quantitative Structure-Activity Relationship (QSAR) models often fail to capture the complex 3D topological nuances of the cyclohexane chair conformation[4].

Modern approaches utilize to map message passing between atoms and bonds, significantly enhancing the accuracy of metabolic stability predictions[5]. Platforms like leverage Chemprop-RDKit models to predict human liver microsomal (HLM) stability by comparing input SMILES against vast pharmacokinetic repositories[6]. These machine learning models flag specific carbon atoms on the cyclohexane ring as "soft spots," guiding medicinal chemists to introduce steric bulk or electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism[7].

Iterative workflow integrating machine learning predictions with in vitro LC-MS/MS validation.

In Vitro Validation: A Self-Validating HLM Protocol

While in silico models provide directional guidance, empirical validation using Human Liver Microsomes (HLMs) is the gold standard for quantifying Phase I metabolic stability[8]. HLMs contain a high concentration of CYP450 enzymes but lack the endogenous cofactors required for Phase II metabolism, allowing researchers to isolate and study oxidative lability.

Methodology: HLM Metabolic Stability Assay

This protocol is engineered as a self-validating system. The causality behind the reagent concentrations is critical: we utilize a substrate concentration of 1 µM to remain well below the Michaelis-Menten constant (

-

Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine the HLMs (1 mg/mL final concentration) and the this compound derivative (1 µM final concentration) in the buffer. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.5% to prevent CYP inhibition.

-

Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM final NADPH). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

-

Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). Causality: Acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for [8].

-

Self-Validation Controls:

-

Negative Control (Minus-NADPH): Run a parallel incubation lacking NADPH. This isolates chemical instability from enzymatic degradation.

-

Positive Control: Run a parallel incubation with a known high-clearance drug (e.g., Verapamil) to verify the enzymatic viability of the HLM batch.

-

Data Synthesis & SAR Translation

The LC-MS/MS data is plotted as the natural log of the percentage of parent compound remaining versus time. The slope of this linear regression yields the elimination rate constant (

The table below summarizes representative structure-activity relationship (SAR) data for various modifications of the this compound scaffold, demonstrating how targeted chemical substitutions alter metabolic vulnerability.

| Compound Derivative | Structural Modification | In Silico CSL Score | In Vitro | In Vitro | Metabolic Assessment |

| Base Scaffold | Unsubstituted | 0.85 | 15.2 | 45.6 | High clearance |

| Derivative A | N-Methylation | 0.92 | 8.4 | 82.5 | Rapid N-dealkylation |

| Derivative B | 4-Fluoro substitution | 0.45 | 42.1 | 16.4 | Blocked aliphatic oxidation |

| Derivative C | O-Methylation | 0.60 | 28.5 | 24.3 | Prevented O-glucuronidation |

Note: A lower CSL (Composite Site Lability) score correlates with higher predicted metabolic stability.

By integrating GNN-based in silico predictions with rigorous, self-validating in vitro HLM assays, drug development professionals can systematically optimize this compound derivatives. Strategies such as strategic fluorination or steric occlusion of the amine effectively reduce

References

-

Title: In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods Source: ACS Chemical Research in Toxicology URL: [Link]

-

Title: Leveraging machine learning models in evaluating ADMET properties for drug discovery and development Source: PubMed Central (PMC) URL: [Link]

-

Title: ADMET-AI: A machine learning ADMET platform Source: Greenstone Bio URL: [Link]

-

Title: Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: MDPI Molecules URL: [Link]

-

Title: MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning Source: PubMed Central (PMC) URL: [Link]

-

Title: Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors Source: AACR Molecular Cancer Therapeutics URL: [Link]

-

Title: Developmental pharmacokinetics of opioids in neonates Source: Weston Medical Publishing URL: [Link]

-

Title: Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. wmpllc.org [wmpllc.org]

- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Enantioselective Synthesis of (1S,3S)-3-Aminocyclohexanol: A Guide to Application and Protocols

Introduction: The Significance of (1S,3S)-3-Aminocyclohexanol in Modern Chemistry